Dimethyl 2-aminoisophthalate CAS 57053-02-8 properties
Dimethyl 2-aminoisophthalate CAS 57053-02-8 properties
An In-depth Technical Guide to Dimethyl 2-aminoisophthalate (CAS 57053-02-8)
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safety information for Dimethyl 2-aminoisophthalate, intended for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
Dimethyl 2-aminoisophthalate is a chemical compound with the CAS registry number 57053-02-8.[1][2] It is also known by synonyms such as dimethyl 2-aminobenzene-1,3-dicarboxylate and 1,3-dimethyl 2-aminobenzene-1,3-dicarboxylate.[2][3]
Table 1: Physicochemical Properties of Dimethyl 2-aminoisophthalate
| Property | Value | Source |
| CAS Number | 57053-02-8 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][3] |
| Molecular Weight | 209.20 g/mol | [2][3] |
| Melting Point | 102-103 °C | [1] |
| Boiling Point | 309.3 ± 22.0 °C (Predicted) | [1] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White to Light yellow powder to crystal | |
| Purity | >95% | [3][4] |
| Solubility | Not available | [3] |
| LogP | 1.42320 | [1] |
| Topological Polar Surface Area | 78.6 Ų | [2] |
Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for Dimethyl 2-aminoisophthalate and can be accessed through chemical databases such as ChemicalBook and Benchchem.[5][6][7]
Synthesis and Reactivity
Synthesis
A common method for the preparation of Dimethyl 2-aminoisophthalate involves the esterification of 2-aminoisophthalic acid.[8]
Experimental Protocol: Preparation of Dimethyl 2-aminoisophthalate [8]
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To a solution of 2-amino-3-(methoxycarbonyl)benzoic acid (2.0 g, 10.25 mmol) in anhydrous tetrahydrofuran (9 mL) and methanol (6 mL), slowly add trimethylsilyldiazomethane (9.12 mL, 18.24 mmol) (2M in ether).
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Stir the resulting mixture overnight at room temperature.
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Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography (1-6% methanol/CH₂Cl₂) to obtain Dimethyl 2-aminoisophthalate.
Reactivity
The chemical behavior of Dimethyl 2-aminoisophthalate is largely dictated by the nucleophilic amino group on the benzene ring, which allows for a variety of substitution and cyclization reactions.[9]
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N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides or, more industrially, alcohols.[9] For example, N-methylation can be performed with agents like dimethyl sulfate.
-
Diazotization: As a primary aromatic amine, it can undergo diazotization to form a versatile diazonium salt, which can then be used in a range of subsequent functionalization reactions.[9]
Applications
The primary application of Dimethyl 2-aminoisophthalate is as an intermediate in pharmaceutical and chemical synthesis.[8] For instance, it is a precursor in the preparation of 2-(methylsulfonylamino) isophthalic acid dimethyl ester.[8]
Biological Activity
There is limited publicly available information specifically detailing the biological activities or signaling pathway interactions of Dimethyl 2-aminoisophthalate. Research has been conducted on related structures, such as 2-aminothiazole sulfonamide derivatives, which have shown potential antioxidant activities.[10] However, direct biological data for the title compound is not readily found in the searched literature.
Safety and Handling
Dimethyl 2-aminoisophthalate is classified as an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated area.
Table 2: Hazard and Precautionary Information
| Category | Information | Source |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| First Aid: Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid. | [3] |
| First Aid: Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid. | [3] |
| First Aid: Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [3] |
| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. | [3] |
Experimental Protocol: Safe Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[3][11]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3]
-
Spills: In case of a spill, avoid generating dust.[11] Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof machine and place the material into a suitable, sealed disposal container.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]
References
- 1. Page loading... [guidechem.com]
- 2. Dimethyl 2-aminoisophthalate | C10H11NO4 | CID 12217545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. 57053-02-8 Dimethyl 2-aminoisophthalate AKSci 3823CT [aksci.com]
- 5. diMethyl 2-aMinoisophthalate(57053-02-8) 1H NMR spectrum [chemicalbook.com]
- 6. 57053-02-8|Dimethyl 2-aminoisophthalate|BLD Pharm [bldpharm.com]
- 7. 57053-02-8 | Dimethyl 2-aminoisophthalate | Aryls | Ambeed.com [ambeed.com]
- 8. Page loading... [guidechem.com]
- 9. Dimethyl 2-aminoisophthalate | 57053-02-8 | Benchchem [benchchem.com]
- 10. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
